

# Advanced Technical Guide: Properties, Handling, and Synthetic Applications of CAS 1936371-35-5

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	<i>Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate</i>
CAS No.:	1936371-35-5
Cat. No.:	B2396143

[Get Quote](#)

## Executive Summary

In the modern landscape of medicinal chemistry, the drive to "escape from flatland" has elevated the importance of sp<sup>3</sup>-rich, three-dimensional scaffolds. **Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate** (CAS 1936371-35-5) has emerged as a premier bifunctional building block for incorporating the bicyclo[1.1.1]pentane (BCP) motif into drug candidates. This guide provides an in-depth mechanistic analysis of its physicochemical properties, handling requirements, and divergent synthetic utility, empowering researchers to seamlessly integrate this bioisostere into advanced drug discovery pipelines.

## Physicochemical Profiling & Handling

CAS 1936371-35-5 is characterized by a highly strained bicyclic core flanked by two orthogonal reactive handles: an ethyl ester for downstream functionalization (e.g., amidation, reduction) and an iodine atom that serves as a versatile linchpin for cross-coupling and radical chemistry.

## Quantitative Data Summary

To ensure reproducibility and proper stoichiometric calculations, the core physicochemical parameters are summarized below:

Parameter	Value / Description
Chemical Name	Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
CAS Registry Number	1936371-35-5
Molecular Formula	C <sub>8</sub> H <sub>11</sub> IO <sub>2</sub>
Molecular Weight	266.08 g/mol
MDL Number	MFCD29037335
Physical Form	Liquid (at standard temperature and pressure)
Storage Conditions	2–8 °C, sealed under inert atmosphere (Argon/N <sub>2</sub> )
Light Sensitivity	High (Requires storage in the dark to prevent C–I homolysis)

Handling Rationale: The carbon-iodine (C–I) bond at the bridgehead position of the BCP ring is susceptible to homolytic cleavage upon prolonged exposure to ambient light or elevated temperatures. Storing the reagent at 2–8 °C in amber vials under an inert atmosphere suppresses background radical generation and oxidative degradation, ensuring a consistent purity profile for sensitive catalytic reactions.

## Mechanistic Utility in Drug Design

The strategic insertion of the BCP motif using CAS 1936371-35-5 is driven by its ability to act as a superior bioisostere for para-substituted benzenes, tert-butyl groups, and internal alkynes.

As demonstrated in recent literature on [1], replacing a flat aromatic ring with a BCP core fundamentally alters the pharmacokinetic profile of a lead compound:

- **Enhanced Metabolic Stability:** Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The aliphatic, sterically shielded nature of the BCP core effectively blocks these metabolic liabilities.
- **Improved Aqueous Solubility:** The disruption of planar  $\pi$ - $\pi$  stacking interactions in the solid state lowers the crystal lattice energy, directly translating to higher aqueous solubility—a critical parameter for oral bioavailability.
- **Optimized Lipophilicity (clogP):** The BCP group provides a lipophilic vector similar to a phenyl ring but with a higher fraction of  $sp^3$  carbons ( $F_{sp^3}$ ), which correlates strongly with clinical success rates.

## Divergent Synthetic Workflows & Experimental Protocols

The true value of CAS 1936371-35-5 lies in the orthogonal reactivity of its bridgehead iodine atom. Below are two field-proven, self-validating protocols detailing its use in metallation and photoredox catalysis.

### Protocol A: Halogen-Metal Exchange and Negishi Cross-Coupling

This pathway leverages the C–I bond to generate a nucleophilic BCP-metal species, which is subsequently coupled to an aryl halide.

**Mechanistic Causality:** Direct Grignard formation with magnesium turnings often fails or leads to Wurtz-type homocoupling due to the strain of the BCP ring. Instead, we utilize Turbo-Grignard (

-PrMgCl·LiCl). The lithium chloride breaks the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and allowing the iodine-magnesium exchange to occur rapidly at low temperatures (-20 °C), thereby preserving the integrity of the strained bicyclic core.

**Step-by-Step Methodology:**

- **Preparation:** In a flame-dried Schlenk flask under Argon, dissolve CAS 1936371-35-5 (1.0 equiv, 1.0 mmol) in anhydrous THF (0.2 M). Cool the solution to -20 °C.

- Exchange: Add  
  
-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 5 minutes. Stir for 30 minutes at -20 °C.
- Self-Validation (Quench Test): Extract a 50 µL aliquot and quench with D<sub>2</sub>O. Analyze via GC-MS. The presence of the deuterated BCP-ester (m/z = 141) and the absence of the starting iodide validates complete metallation. Do not proceed if starting material remains.
- Transmetalation: Add a solution of anhydrous ZnCl<sub>2</sub> (1.2 equiv, 1.0 M in THF) to the flask. Warm to room temperature over 15 minutes to form the BCP-zincate.
- Cross-Coupling: Add the target aryl bromide (0.8 equiv) and Pd(dppf)Cl<sub>2</sub> (5 mol%). Heat the mixture to 60 °C for 12 hours.
- Workup: Quench with saturated aqueous NH<sub>4</sub>Cl, extract with EtOAc, and purify via silica gel chromatography.

## Protocol B: Photoredox-Catalyzed Minisci-Type Heteroarylation

Recent advances in the [2] have highlighted the efficiency of generating bridgehead radicals via photoredox catalysis.

**Mechanistic Causality:** The weak bridgehead C–I bond is an ideal candidate for Single Electron Transfer (SET). By irradiating an Iridium photocatalyst with blue light, the catalyst reaches a highly reducing triplet excited state. It transfers an electron to the BCP-iodide, expelling an iodide anion and generating an electrophilic, carbon-centered BCP radical. This radical rapidly adds to protonated heteroarenes (Minisci-type addition).

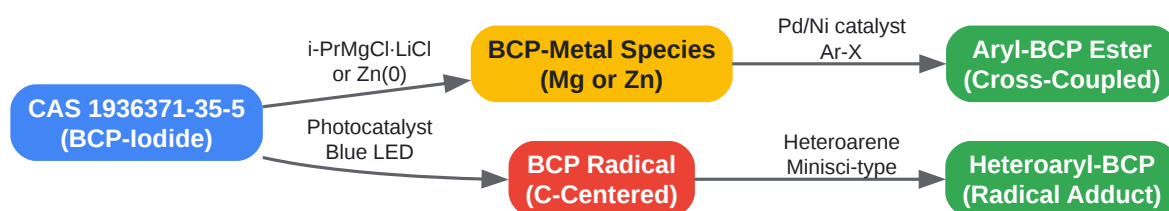
**Step-by-Step Methodology:**

- Reaction Setup: In a 10 mL photochemical vial, combine CAS 1936371-35-5 (1.5 equiv), the target heteroarene (1.0 equiv), fac-Ir(ppy)<sub>3</sub> (2 mol%), and K<sub>2</sub>HPO<sub>4</sub> (2.0 equiv).
- Solvent Addition: Add degassed DMSO (0.1 M). Seal the vial under a nitrogen atmosphere.

- Irradiation: Irradiate the vial using a 440 nm blue LED photoreactor at room temperature for 16 hours, ensuring robust cooling to maintain ambient temperature.
- Self-Validation (Dark Control): Set up an identical parallel reaction wrapped entirely in aluminum foil. After 16 hours, LC-MS analysis of the dark control must show 100% recovery of the starting iodide. This validates that the reaction is an obligate photochemical process and rules out thermal background degradation.
- Workup: Dilute the irradiated mixture with water, extract with dichloromethane, concentrate, and purify via preparative HPLC.

## Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic logic applied to CAS 1936371-35-5, mapping the transition from the stable iodide precursor to complex, drug-like scaffolds.



[Click to download full resolution via product page](#)

Divergent synthetic pathways of CAS 1936371-35-5 via metallation and photoredox catalysis.

## References

- Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long-sought-after mimetics for ortho/meta-substituted arenes Source: Proceedings of the National Academy of Sciences (PNAS) URL:[[Link](#)]
- Title: Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations Source: Nature Synthesis URL:[[Link](#)]

- To cite this document: BenchChem. [Advanced Technical Guide: Properties, Handling, and Synthetic Applications of CAS 1936371-35-5]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2396143/docs#advanced-technical-guide-properties-handling-and-synthetic-applications-of-cas-1936371-35-5>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)